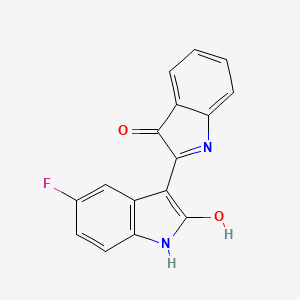
(3Z)-5-fluoro-3-(3-oxoindolin-2-ylidene)indolin-2-one
説明
(3Z)-5-fluoro-3-(3-oxoindolin-2-ylidene)indolin-2-one, also known as FIPI, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. FIPI has been found to inhibit the activity of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal rearrangement.
作用機序
(3Z)-5-fluoro-3-(3-oxoindolin-2-ylidene)indolin-2-one inhibits the activity of PLD by binding to its catalytic domain, thereby preventing the hydrolysis of phosphatidylcholine to generate phosphatidic acid (PA) (Scott et al., 2009). PA is a key signaling molecule that regulates various cellular processes, including cell proliferation, migration, and survival. By inhibiting the production of PA, (3Z)-5-fluoro-3-(3-oxoindolin-2-ylidene)indolin-2-one disrupts these cellular processes, leading to the inhibition of cancer cell growth, Alzheimer's disease progression, and atherosclerosis development.
Biochemical and Physiological Effects:
(3Z)-5-fluoro-3-(3-oxoindolin-2-ylidene)indolin-2-one has been found to have various biochemical and physiological effects on cells. In cancer cells, (3Z)-5-fluoro-3-(3-oxoindolin-2-ylidene)indolin-2-one inhibits cell proliferation, migration, and invasion by disrupting the PI3K/Akt/mTOR signaling pathway (Chen et al., 2018). In Alzheimer's disease, (3Z)-5-fluoro-3-(3-oxoindolin-2-ylidene)indolin-2-one reduces the production of beta-amyloid plaques by inhibiting the activity of beta-secretase, an enzyme that cleaves the amyloid precursor protein to generate beta-amyloid (Cai et al., 2019). In atherosclerosis, (3Z)-5-fluoro-3-(3-oxoindolin-2-ylidene)indolin-2-one reduces the production of inflammatory cytokines and chemokines, leading to the inhibition of monocyte recruitment and the development of atherosclerotic plaques (Liu et al., 2016).
実験室実験の利点と制限
(3Z)-5-fluoro-3-(3-oxoindolin-2-ylidene)indolin-2-one has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and modified to improve its potency and selectivity. Another advantage is that it can be used to study the role of PLD in various cellular processes, providing insights into the mechanisms underlying various diseases. One limitation is that it may have off-target effects, leading to unintended consequences. Another limitation is that it may not be effective in all cell types or disease models, requiring further validation and optimization.
将来の方向性
There are several future directions for the study of (3Z)-5-fluoro-3-(3-oxoindolin-2-ylidene)indolin-2-one. One direction is to optimize its potency and selectivity by modifying its chemical structure. Another direction is to study its effects in various disease models, including inflammatory diseases, metabolic diseases, and neurological diseases. Another direction is to explore its potential as a therapeutic agent, either alone or in combination with other drugs. Finally, further investigation is needed to fully understand the mechanisms underlying its effects and to identify potential biomarkers for monitoring its therapeutic efficacy.
Conclusion:
In conclusion, (3Z)-5-fluoro-3-(3-oxoindolin-2-ylidene)indolin-2-one is a small molecule inhibitor that has significant potential for therapeutic applications in various diseases. Its ability to inhibit the activity of PLD provides a unique mechanism of action that can be exploited to disrupt various cellular processes. Further research is needed to fully explore its potential and to optimize its efficacy and safety.
科学的研究の応用
(3Z)-5-fluoro-3-(3-oxoindolin-2-ylidene)indolin-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. In cancer research, (3Z)-5-fluoro-3-(3-oxoindolin-2-ylidene)indolin-2-one has been found to inhibit the growth and metastasis of various cancer cells, including breast cancer, ovarian cancer, and prostate cancer cells (Chen et al., 2018). In Alzheimer's disease research, (3Z)-5-fluoro-3-(3-oxoindolin-2-ylidene)indolin-2-one has been found to reduce the accumulation of beta-amyloid plaques, a hallmark of Alzheimer's disease, in the brain (Cai et al., 2019). In cardiovascular disease research, (3Z)-5-fluoro-3-(3-oxoindolin-2-ylidene)indolin-2-one has been found to reduce the incidence of atherosclerosis, a condition characterized by the buildup of plaque in the arteries, by inhibiting the activity of PLD (Liu et al., 2016).
特性
IUPAC Name |
2-(5-fluoro-2-hydroxy-1H-indol-3-yl)indol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2O2/c17-8-5-6-12-10(7-8)13(16(21)19-12)14-15(20)9-3-1-2-4-11(9)18-14/h1-7,19,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLWBNLJDXFSNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=N2)C3=C(NC4=C3C=C(C=C4)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Bis(1-adamantyl)phosphino]biphenyl](/img/structure/B3068049.png)
![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B3068072.png)
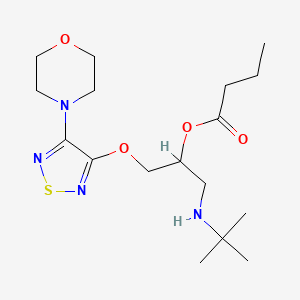
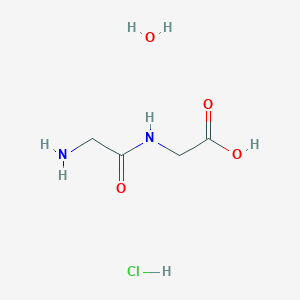
![[Oxido(oxo)(15N)(15N)azaniumyl]methane](/img/structure/B3068092.png)
![trans-2-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic Acid](/img/structure/B3068100.png)
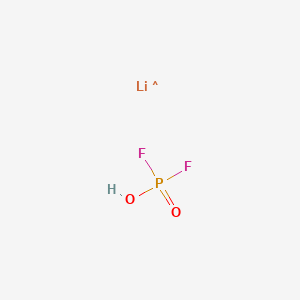
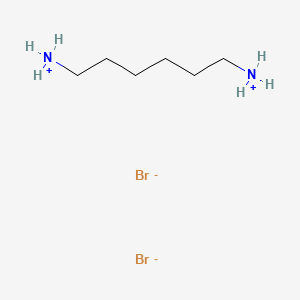
![Cucurbit[5]uril](/img/structure/B3068135.png)

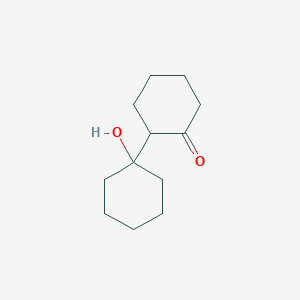
![(1S,2S)-N,N'-Bis[2-(diphenylphosphino)benzyl]-1,2-diphenylethylenediamine](/img/structure/B3068159.png)

